4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol is an organic compound with the molecular formula C12H10O5S and a molecular weight of 266.27 g/mol This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol typically involves the sulfonation of 4-hydroxyphenylbenzene-1,2-diol. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The reaction mixture is heated to a specific temperature to ensure complete sulfonation, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactors where the reaction parameters such as temperature, pressure, and concentration of reagents are meticulously controlled. The product is then subjected to various purification techniques, including crystallization and filtration, to obtain a high-purity compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The sulfonyl group can interact with various cellular pathways, modulating biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar in structure but lacks the sulfonyl group.
4-Hydroxyphenylbenzene-1,2-diol: Lacks the sulfonyl group.
4-Sulfophenol: Contains a sulfonyl group but lacks additional hydroxyl groups.
Uniqueness
4-((4-Hydroxyphenyl)sulfonyl)benzene-1,2-diol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)sulfonylbenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5S/c13-8-1-3-9(4-2-8)18(16,17)10-5-6-11(14)12(15)7-10/h1-7,13-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHFNSAOGZMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.